molecular formula C14H11ClO4 B8338947 5-Chloro-2-(2'-methoxyphenoxy)benzoic acid

5-Chloro-2-(2'-methoxyphenoxy)benzoic acid

Cat. No. B8338947
M. Wt: 278.69 g/mol
InChI Key: ZBWSQDACMJUTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001419

Procedure details

A mixture of 2,5-dichlorobenzoic acid (9.5 g.), 2-methoxyphenol (7.4 g.) and copper bronze (1.0 g.) is added to a solution of sodium methoxide in methanol prepared from sodium (2.53 g.) and methanol (50 ml.). The excess methanol is evaporated and 1,2-dichlorobenzene (50 ml.) is added to the residue. The mixture is stirred and heated under reflux for 2.5 hours. The mixture is cooled, acidified with 3N hydrochloric acid, filtered to remove copper bronze and extracted with chloroform. The organic layer is separated and extracted with saturated sodium hydrogen carbonate solution. The sodium hydrogen carbonate extract is acidified. The precipitate is filtered off, dissolved in toluene, and the toluene solution treated with carbon, filtered and the solvent evaporated. The solid residue is recrystallised from toluene-petroleum ether (b.p. 60°-80° C.) to give 5-chloro-2-(2'-methoxyphenoxy)benzoic acid, m.p. 115°-118° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.53 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20].C[O-].[Na+].[Na]>CO.[Cu]>[Cl:11][C:8]1[CH:9]=[CH:10][C:2]([O:20][C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[O:13][CH3:12])=[C:3]([CH:7]=1)[C:4]([OH:6])=[O:5] |f:2.3,^1:23|

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
7.4 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
2.53 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess methanol is evaporated
ADDITION
Type
ADDITION
Details
1,2-dichlorobenzene (50 ml.) is added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove copper bronze
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated sodium hydrogen carbonate solution
EXTRACTION
Type
EXTRACTION
Details
The sodium hydrogen carbonate extract
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in toluene
ADDITION
Type
ADDITION
Details
the toluene solution treated with carbon
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
The solid residue is recrystallised from toluene-petroleum ether (b.p. 60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)OC1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.